3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide
Description
Properties
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-28-13-5-12-22-21(27)11-10-20-24-23-19-9-8-18(25-26(19)20)17-7-6-15(2)16(3)14-17/h6-9,14H,4-5,10-13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHPHULCTJDKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCC1=NN=C2N1N=C(C=C2)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: The synthesis begins with the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazolopyridazine core.
Introduction of Dimethylphenyl Group: The dimethylphenyl group is introduced through a Friedel-Crafts acylation reaction, using dimethylbenzoyl chloride and a suitable Lewis acid catalyst.
Attachment of Propanamide Moiety: The final step involves the reaction of the intermediate with 3-ethoxypropylamine to form the desired propanamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the amide group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Biological Activity
The compound 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide is a member of the triazolopyridazine class, characterized by its complex structure that includes a triazole ring fused to a pyridazine ring and an ethoxypropyl propanamide group. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps:
- Formation of Triazolopyridazine Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of Dimethylphenyl Group : Achieved through Friedel-Crafts acylation using dimethylbenzoyl chloride.
- Attachment of Propanamide Moiety : Reaction with 3-ethoxypropylamine finalizes the synthesis.
The molecular formula is with a molecular weight of 385.47 g/mol. Its IUPAC name reflects its complex structure and functional groups.
Biological Activity
Research into the biological activity of this compound reveals several promising areas:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazolopyridazine derivatives. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways such as ERK signaling, leading to apoptosis in cancer cells. It has been shown to induce G2/M phase arrest in various cancer cell lines including MGC-803 cells .
- In Vitro Studies : Compounds similar to this one have demonstrated significant cytotoxicity against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines, with some derivatives showing efficacy comparable to doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Broad-spectrum Activity : Similar triazolopyridazine compounds have shown effectiveness against a range of bacterial and fungal strains, indicating potential as a new class of antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Dimethylphenyl Substitution : The presence of the dimethylphenyl group appears to enhance the anticancer activity by improving lipophilicity and enabling better interaction with biological targets.
- Triazole and Pyridazine Rings : These structural features are essential for binding to specific receptors and enzymes involved in tumor growth and inflammation pathways.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing 3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-ethoxypropyl)propanamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-pyridazine core followed by functionalization via amide coupling. Key steps include:
- Cyclocondensation : Formation of the triazolo-pyridazine ring using precursors like hydrazine derivatives and substituted pyridazines under reflux conditions (e.g., in ethanol or acetonitrile) .
- Amide Coupling : Reaction of the core with 3-ethoxypropylamine using coupling agents such as EDCl/HOBt in anhydrous DMF or dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Critical Conditions : - Temperature control (e.g., 0–5°C during coupling to minimize side reactions).
- Solvent selection (polar aprotic solvents for amide formation, non-polar for cyclization) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., distinguishing aromatic protons in the 3,4-dimethylphenyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations .
- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound and its analogs?
Answer:
Discrepancies may arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or buffer pH affecting IC₅₀ values. Validate using standardized protocols .
- Structural Analogues : Compare substituent effects (e.g., 3-ethoxypropyl vs. pyridinyl groups) on target binding. Structure-activity relationship (SAR) studies via systematic substitution .
- Solubility : Poor solubility in aqueous buffers may lead to underestimated activity. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .
Methodology : - Replicate assays with internal controls (e.g., reference inhibitors).
- Perform molecular docking to predict binding modes and identify critical residues .
Advanced: What computational strategies predict the binding interactions of this compound with target enzymes?
Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or cytochrome P450). PDB structures (e.g., 3LD6 for 14-α-demethylase) guide docking simulations .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors/acceptors in the triazole ring) for activity .
Validation : Compare computational predictions with experimental mutagenesis data (e.g., alanine scanning) .
Basic: What are the key physicochemical properties of this compound under different conditions?
Answer:
- Solubility :
- Lipophilic due to the triazolo-pyridazine core; soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
- Stability :
- Stable at −20°C under inert atmosphere for >6 months.
- Degrades in acidic conditions (pH <3) via amide hydrolysis; monitor via HPLC .
- Melting Point : Typically 180–200°C (determined by DSC) .
Advanced: How do substituents on the triazolo-pyridazine core influence the pharmacokinetic profile?
Answer:
- 3-Ethoxypropyl Group : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to smaller alkyl chains .
- 3,4-Dimethylphenyl Substituent : Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration but reducing renal clearance .
Methodology : - In Vitro Microsomal Assays : Measure metabolic half-life using liver microsomes (human/rat).
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation, methoxy groups) and compare ADME profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
